N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide
Overview
Description
N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a nitrophenyl group, a piperidinylsulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps. One common route starts with the nitration of aniline to form 3-nitroaniline. This intermediate is then reacted with piperidine and sulfonyl chloride to introduce the piperidinylsulfonyl group. Finally, the benzamide moiety is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinylsulfonyl group may enhance the compound’s binding affinity and specificity. The benzamide moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)cinnamamide: Similar structure but with a cinnamamide moiety instead of a benzamide moiety.
N-(3-nitrophenyl)phthalimide: Contains a phthalimide group instead of a piperidinylsulfonyl group.
N-(4-hydroxy-3-nitrophenyl)acetamide: Features a hydroxy group and an acetamide moiety.
Uniqueness
N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidinylsulfonyl group distinguishes it from other nitrophenyl derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(19-15-7-5-8-16(13-15)21(23)24)14-6-4-9-17(12-14)27(25,26)20-10-2-1-3-11-20/h4-9,12-13H,1-3,10-11H2,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJFRZUBCHSOTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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